![molecular formula C16H20N2O2 B5771702 N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide, commonly referred to as DPC, is a chemical compound that has been widely studied for its potential use in scientific research. DPC is a cyclic amide with two cyclopropane rings, and its unique structure makes it an interesting molecule to investigate.
Mécanisme D'action
The mechanism of action of DPC is not fully understood, but it is believed to interact with proteins in the body in a unique way due to its cyclic structure. DPC has been shown to bind to certain proteins in the body, which could potentially lead to the development of new drugs or therapeutics.
Biochemical and Physiological Effects:
DPC has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the activity of certain enzymes in the body, which could have implications for the development of new drugs. Additionally, DPC has been shown to have anti-inflammatory effects, which could make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPC in laboratory experiments is its unique cyclic structure, which could potentially lead to the development of new drugs or therapeutics. However, one limitation of using DPC is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on DPC. One area of interest is in the field of organic electronics, where DPC could be further investigated for its potential use as a hole-transporting material in OLEDs. Additionally, further research could be conducted to better understand the mechanism of action of DPC and its potential use in the development of new drugs or therapeutics.
Méthodes De Synthèse
The synthesis of DPC involves the reaction of 1,4-dicyclopropylbutadiene with phosgene in the presence of a base. This reaction results in the formation of DPC, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
DPC has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of organic electronics, where DPC has been shown to have promising properties as a hole-transporting material in organic light-emitting diodes (OLEDs). Additionally, DPC has been investigated as a potential precursor for the synthesis of other cyclic amides with unique properties.
Propriétés
IUPAC Name |
N-[[4-[(cyclopropanecarbonylamino)methyl]phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-5-6-13)17-9-11-1-2-12(4-3-11)10-18-16(20)14-7-8-14/h1-4,13-14H,5-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNILUGRLIGFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

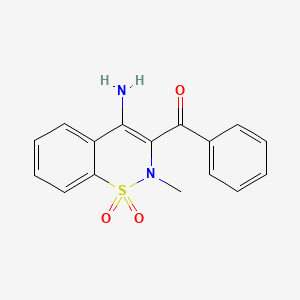
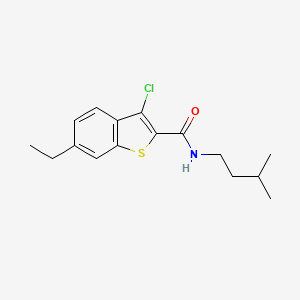
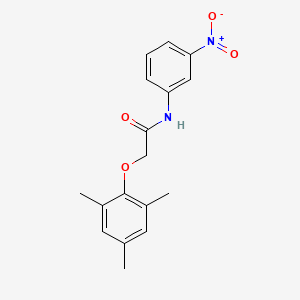
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
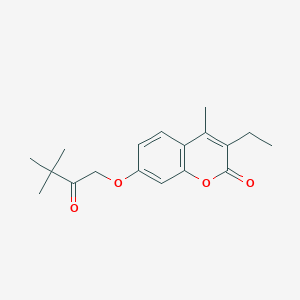
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
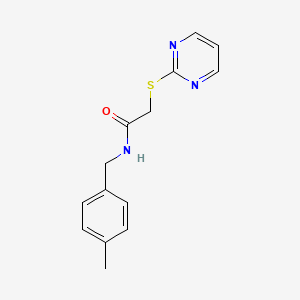
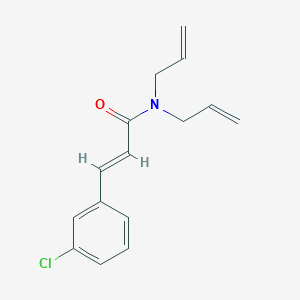
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)


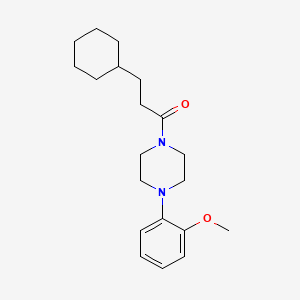
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)